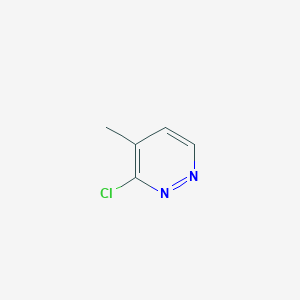

3-Chloro-4-methylpyridazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCXIWZFENGFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498338 | |

| Record name | 3-Chloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-04-2 | |

| Record name | 3-Chloro-4-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methylpyridazine (CAS: 68206-04-2)

A Versatile Heterocyclic Building Block for Chemical Synthesis and Drug Discovery

Introduction

3-Chloro-4-methylpyridazine, identified by the CAS Number 68206-04-2, is a halogenated pyridazine derivative that serves as a valuable and reactive intermediate in synthetic organic chemistry.[1][2] Its unique electronic properties, stemming from the two adjacent nitrogen atoms in the aromatic ring, render the chlorine atom at the 3-position susceptible to displacement. This inherent reactivity makes it a versatile scaffold for the synthesis of a wide array of more complex molecules. For researchers and professionals in drug development and agrochemical synthesis, this compound offers a reliable entry point for introducing the 4-methylpyridazine moiety, a structural motif present in various biologically active compounds. This guide provides a comprehensive overview of its properties, synthesis, chemical reactivity, applications, and safety protocols, grounded in established scientific principles and practices.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in a research setting. These parameters are crucial for reaction monitoring, quality control, and structural confirmation.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 68206-04-2 | [2] |

| Molecular Formula | C₅H₅ClN₂ | |

| Molecular Weight | 128.56 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerator (2-8 °C) | |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| InChI Key | JUCXIWZFENGFJP-UHFFFAOYSA-N | |

| SMILES | CC1=CC=NN=C1Cl |

Spectroscopic Profile (Predicted)

While experimental spectra for this compound are not widely published, a predicted spectroscopic profile can be inferred from its structure and data from analogous compounds, such as 3-methylpyridazine.[3] This information is vital for confirming the identity and purity of the material during synthesis and subsequent reactions.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl group (-CH₃) protons, likely appearing in the upfield region around δ 2.7 ppm.

-

Two signals for the aromatic protons on the pyridazine ring. Based on the structure, these would be a doublet for the proton at C5 and a doublet for the proton at C6, likely in the δ 7.4-9.1 ppm range. The coupling between them would be observed.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five unique carbon atoms in the molecule: one in the aliphatic region for the methyl group and four in the aromatic region for the pyridazine ring carbons.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 128 and a characteristic (M+2)⁺ peak at m/z 130 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis Methodology

The most common and reliable method for synthesizing this compound is through the chlorination of its corresponding pyridazinone precursor. This transformation is a staple in heterocyclic chemistry for converting hydroxyl groups or carbonyls on electron-deficient rings into reactive chloro-substituents.

Synthesis from 4-methyl-3(2H)-pyridazinone

The established protocol involves the reaction of 4-methyl-3(2H)-pyridazinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]

Reaction Scheme:

Caption: Figure 1: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system designed for reproducibility and safety.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-methyl-3(2H)-pyridazinone (1.0 eq). The reaction must be performed in a well-ventilated fume hood due to the corrosive and reactive nature of phosphorus oxychloride.

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq.) to the starting material. The addition may be exothermic.

-

Heating: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up (Quenching): After completion, allow the mixture to cool to room temperature. CAUTION: The next step is highly exothermic. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This will quench the excess POCl₃.

-

Neutralization: Adjust the pH of the aqueous solution to be basic (pH > 8) by the slow and portion-wise addition of a base, such as solid sodium bicarbonate or a concentrated NaOH solution, while keeping the mixture cool in an ice bath.[1]

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its C3-chloro substituent, which acts as an excellent leaving group in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine, leading to a substitution reaction. This pathway is fundamental for introducing nitrogen, oxygen, or sulfur-based functional groups.

Caption: Figure 2: General SₙAr Reaction Workflow.

Protocol Example: Reaction with an Amine

-

Combine Reagents: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or n-butanol, add the desired amine nucleophile (1.1-2.0 eq).

-

Add Base (if necessary): If the amine nucleophile is used as its salt or if the reaction requires scavenging of HCl, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).

-

Heat Reaction: Heat the mixture to 80-120 °C and stir until TLC analysis indicates the consumption of the starting material.

-

Isolate Product: Cool the reaction, dilute with water, and extract the product with an appropriate organic solvent. The crude product is then purified via standard methods.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound can serve as the electrophilic partner in reactions like the Suzuki-Miyaura coupling.

Caption: Figure 3: Suzuki Coupling Workflow.

Protocol Example: Suzuki-Miyaura Coupling

-

Degas Solvent: Degas a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), by bubbling nitrogen or argon through it for 15-30 minutes.

-

Combine Reagents: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

-

Reaction: Add the degassed solvent, and heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, filter off the catalyst if necessary, and perform a standard aqueous work-up. The resulting biaryl product is then purified by chromatography.

Applications in Medicinal Chemistry

The pyridazine core is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities including cardiovascular, anti-inflammatory, and anticancer effects.[4][5][6] this compound serves as a key starting material for introducing the 4-methylpyridazine scaffold into potential drug candidates.

While this specific building block is generally cited as an intermediate for antiviral and pesticide synthesis, its direct lineage to a marketed drug is not prominently documented in public literature.[1] However, its utility is demonstrated in the synthesis of compound libraries for screening. For instance, its reaction with various amines or its use in cross-coupling reactions allows for the rapid generation of diverse derivatives, which can then be tested for activity against biological targets like protein kinases, a major focus in modern oncology and immunology research.[6] The ability to functionalize the 3-position enables chemists to explore the structure-activity relationship (SAR) and optimize lead compounds for improved potency and pharmacokinetic properties.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.

-

Hazard Identification: The compound is classified as harmful and an irritant. The following GHS Hazard Statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

Handling and Storage: Store in a tightly sealed container in a refrigerator. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational building block in heterocyclic chemistry. Its value is derived from the predictable and versatile reactivity of the C3-chloro group, which enables straightforward functionalization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. For scientists engaged in the synthesis of novel compounds for pharmaceutical or agrochemical applications, it represents an efficient tool for incorporating the 4-methylpyridazine scaffold. Adherence to the described synthetic protocols and safety measures will ensure its effective and safe utilization in the laboratory.

References

- 1. This compound | 68206-04-2 [chemicalbook.com]

- 2. This compound | CAS 68206-04-2 [matrix-fine-chemicals.com]

- 3. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR [m.chemicalbook.com]

- 4. US11046656B2 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 5. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 6. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-4-methylpyridazine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-methylpyridazine (CAS No. 68206-04-2), a key heterocyclic intermediate in the fields of medicinal chemistry and materials science. This document details its core physical and chemical properties, provides validated protocols for its synthesis, and explores its reactivity and applications, particularly its role as a versatile building block in the development of novel therapeutics. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established knowledge with practical, field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Value of the Pyridazine Core

The pyridazine ring system is a "privileged" scaffold in medicinal chemistry, a distinction earned due to its frequent appearance in biologically active compounds. Its two adjacent nitrogen atoms create a unique electronic profile, enabling it to serve as a versatile hydrogen bond acceptor and to participate in various non-covalent interactions with biological targets. The introduction of specific substituents onto this core allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug design.

This compound emerges as a particularly valuable derivative. The chlorine atom at the 3-position acts as an excellent leaving group, making the molecule a prime substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This reactive handle allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures. The adjacent methyl group at the 4-position provides steric and electronic influence, modulating the reactivity of the chloro group and offering an additional point for potential metabolic consideration in drug candidates. This guide will delve into the essential technical data required to harness the synthetic potential of this important intermediate.[1]

Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application in synthesis, including solvent selection, reaction temperature control, and purification strategies. While some experimental data for this compound is not extensively reported in peer-reviewed literature, the following table summarizes the available and predicted information.

| Property | Value | Source |

| CAS Number | 68206-04-2 | |

| Molecular Formula | C₅H₅ClN₂ | [] |

| Molecular Weight | 128.56 g/mol | [] |

| IUPAC Name | This compound | |

| Physical Form | Liquid | |

| Boiling Point | 254.6 °C at 760 mmHg | |

| Purity (Typical) | ≥97% | |

| Storage | Refrigerator |

Solubility Profile: While quantitative solubility data is sparse, based on its polar heterocyclic structure, this compound is expected to be soluble in a range of common organic solvents such as methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane and chloroform. Its solubility in non-polar solvents like hexanes is likely to be limited.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the expected spectral characteristics based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl group (–CH₃) protons, likely in the δ 2.0-2.8 ppm range.

-

Two doublets in the aromatic region (δ 7.0-9.5 ppm) corresponding to the two coupled protons on the pyridazine ring. The proton at C5 would likely be downfield of the proton at C6 due to the influence of the adjacent nitrogen.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five signals for the five unique carbon atoms in the molecule. The carbon atom bonded to the chlorine (C3) would be significantly deshielded.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by:

-

C-H stretching vibrations from the aromatic ring and the methyl group (around 2900-3100 cm⁻¹).

-

C=N and C=C stretching vibrations characteristic of the pyridazine ring (typically in the 1400-1600 cm⁻¹ region).

-

A C-Cl stretching vibration, which is often found in the 600-800 cm⁻¹ fingerprint region.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 128. A characteristic isotopic peak (M+2) at m/z 130, with an intensity approximately one-third of the molecular ion peak, would confirm the presence of a single chlorine atom.[3][4] Common fragmentation patterns would likely involve the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN).

Synthesis and Purification

The most common laboratory synthesis of this compound involves the chlorination of a pyridazinone precursor. This method is reliable and provides a direct route to the target compound.

Experimental Protocol: Synthesis from 4-methyl-3(2H)-pyridazinone

This protocol describes the conversion of 4-methyl-3(2H)-pyridazinone to this compound using a standard chlorinating agent.

Causality: Phosphorus oxychloride (POCl₃) is a highly effective and widely used reagent for converting hydroxyl groups on heterocyclic rings (or their tautomeric keto forms, like in pyridazinones) into chloro groups. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3(2H)-pyridazinone (1.0 equivalent).

-

Reagent Addition: Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, approx. 10 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 90 °C) and maintain this temperature for 3 hours.[1] The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Cool the mixture to room temperature. b. Remove the excess POCl₃ under reduced pressure using a rotary evaporator. c. Very carefully, pour the concentrated residue into a beaker containing a mixture of crushed ice and water. This step is highly exothermic and should be performed slowly with stirring. d. Adjust the pH of the aqueous solution to be basic (pH > 8) by the slow addition of a 4N NaOH solution while cooling in an ice bath.

-

Extraction and Purification: a. Transfer the basic aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). b. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. c. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its C-Cl bond, which readily participates in two major classes of reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two ring nitrogens makes the pyridazine ring electron-deficient, thereby activating the chlorine at position 3 for nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a wide array of nucleophiles.

Caption: General scheme for SNAr reactions.

This reaction is fundamental for introducing nitrogen, oxygen, or sulfur-based functional groups. For example, reaction with amines or anilines yields 3-amino-4-methylpyridazine derivatives, which are common precursors for further elaboration in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an effective substrate for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming new carbon-carbon bonds, enabling the synthesis of bi-aryl and heteroaryl-aryl structures prevalent in pharmaceuticals.

Self-Validating Protocol for Suzuki-Miyaura Coupling:

The success of a Suzuki coupling is contingent on the interplay between the catalyst, ligand, base, and solvent. The protocol below is a self-validating system where the choice of each component is rationalized.

-

Catalyst System: A palladium(0) source (e.g., Pd₂(dba)₃) is used to initiate the catalytic cycle. A phosphine ligand (e.g., XPhos or SPhos) is crucial to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. The bulk and electron-donating properties of the ligand are key to its efficacy with less reactive chloro-substrates.

-

Base: A base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) is required to activate the boronic acid in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the safe handling of all laboratory chemicals.

-

Hazard Statements: this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator as recommended.

-

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in the proven biological relevance of the pyridazine scaffold. Its reactive chloro-substituent provides a reliable entry point for a multitude of synthetic transformations, including essential C-N, C-O, C-S, and C-C bond-forming reactions. While a comprehensive public dataset of its physical properties is still developing, the established protocols and reactivity patterns discussed in this guide offer a robust framework for its successful application. By understanding its fundamental properties and leveraging its synthetic versatility, researchers can effectively utilize this compound as a key building block in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

3-Chloro-4-methylpyridazine molecular structure

An In-Depth Technical Guide to 3-Chloro-4-methylpyridazine: Synthesis, Reactivity, and Applications in Chemical R&D

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 68206-04-2), a key heterocyclic building block in modern organic synthesis. The document delves into the molecule's core physicochemical properties, details a robust and validated synthetic protocol, explores its characteristic chemical reactivity, and outlines its applications, particularly for professionals in drug development and agrochemical research. By synthesizing established data with practical, field-proven insights, this guide serves as an essential resource for researchers looking to leverage the synthetic potential of this versatile intermediate.

Molecular Overview and Physicochemical Properties

This compound belongs to the pyridazine family, a class of 1,2-diazine heterocycles. The structure incorporates a methyl group at the 4-position and a chlorine atom at the 3-position. This specific arrangement of substituents dictates its reactivity and utility. The chlorine atom, positioned adjacent to a ring nitrogen, is activated towards nucleophilic displacement and serves as a crucial handle for metal-catalyzed cross-coupling reactions, making the molecule a valuable precursor for more complex chemical entities.[1] It is primarily utilized as a synthetic intermediate in the production of pesticides and antiviral drugs.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 68206-04-2 | [1][2] |

| Molecular Formula | C₅H₅ClN₂ | [] |

| Molecular Weight | 128.56 g/mol | [] |

| IUPAC Name | This compound | |

| Appearance | Liquid | |

| Purity | Typically ≥97% | |

| InChI Key | JUCXIWZFENGFJP-UHFFFAOYSA-N | |

| Storage Conditions | Refrigerator |

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding pyridazinone precursor, 4-methyl-3(2H)-pyridazinone. This transformation is a cornerstone of heterocyclic chemistry, relying on a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Causality in Experimental Design: The choice of phosphorus oxychloride is deliberate. It serves a dual role: the phosphorus atom acts as a powerful oxophile, activating the pyridazinone's carbonyl oxygen for removal, while simultaneously providing a chloride source to replace it. The reaction proceeds via an intermediate phosphoryl ester, which is then displaced by a chloride ion. Heating to reflux is necessary to overcome the activation energy for this transformation. The workup procedure is critical for safety and purity; POCl₃ reacts violently with water, so the reaction mixture must be cooled and quenched cautiously on ice. Basification with NaOH is required to neutralize the acidic reaction medium and precipitate or enable extraction of the neutral organic product.

Synthesis Workflow Diagram

Caption: Synthesis of this compound from its pyridazinone precursor.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety measures.[1]

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 4-methyl-3(2H)-pyridazinone (1.0 eq, e.g., 0.112 mol, 12.2 g).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (10 molar equivalents, e.g., 125 mL) to the flask.

-

Heating: Heat the reaction mixture to reflux at approximately 90°C and maintain for 3 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Workup - Quenching (Critical Step): Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃. CAUTION: In a well-ventilated fume hood and behind a blast shield, carefully and slowly pour the concentrated residue into a beaker containing a vigorously stirred ice/water mixture. This process is highly exothermic.

-

Neutralization: Cool the aqueous mixture in an ice bath. Slowly add a 4N sodium hydroxide (NaOH) solution portion-wise, monitoring the pH. Continue adding base until the solution is basic (pH > 8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude liquid product can be purified further by vacuum distillation or column chromatography on silica gel if necessary to achieve the desired purity (>97%).

Self-Validation: The success of the synthesis is validated at several stages. The pH adjustment in step 5 is a critical control point. Final product identity and purity must be confirmed via analytical methods as described in Section 4.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the reactivity of its C-Cl bond. The chlorine atom can be readily displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring makes the 3-position electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of O-, N-, and S-based nucleophiles to build molecular complexity.

-

Metal-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. For instance, nickel-catalyzed cross-coupling reactions with aromatic halides are known for related chloropyridazine systems.

Key Reactivity Pathways

References

An In-depth Technical Guide to the Spectral Characteristics of 3-Chloro-4-methylpyridazine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral characteristics of 3-chloro-4-methylpyridazine. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous pyridazine derivatives, to offer a robust theoretical framework for researchers, scientists, and professionals in drug development. This guide is structured to provide not only predicted spectral data but also the scientific rationale behind these predictions, detailed experimental protocols for data acquisition, and a foundational understanding of the spectral behavior of substituted pyridazines.

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the pyridazine family. The pyridazine core is a key pharmacophore found in a variety of biologically active molecules. The specific substitution pattern of a chloro group at the 3-position and a methyl group at the 4-position makes this molecule a valuable intermediate in the synthesis of novel pharmaceutical agents and agrochemicals. Accurate spectral characterization is paramount for confirming the identity and purity of such intermediates in a research and development setting. This guide serves as a detailed reference for the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Predicted Spectral Overview

The structure of this compound, with its unique arrangement of substituents, gives rise to a distinct spectral fingerprint. The electron-withdrawing nature of the nitrogen atoms and the chloro group, combined with the electron-donating effect of the methyl group, creates a specific electronic environment that governs its spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the pyridazine ring, drawing comparisons with pyridazine, methylpyridazines, and chloropyridazines.[1][2][3][4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridazine ring, and one signal in the aliphatic region for the methyl protons.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-5 | 7.5 - 7.7 | Doublet | JH5-H6 = 4.5 - 5.5 | Downfield shift due to the influence of the adjacent nitrogen and the chloro group. |

| H-6 | 9.1 - 9.3 | Doublet | JH6-H5 = 4.5 - 5.5 | Significantly downfield due to the strong deshielding effect of the adjacent nitrogen atom. |

| -CH₃ | 2.3 - 2.5 | Singlet | N/A | Typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit five distinct signals, corresponding to the five carbon atoms in this compound.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-3 | 150 - 155 | Attached to the electronegative chlorine atom, resulting in a significant downfield shift. |

| C-4 | 135 - 140 | Attached to the methyl group; its chemical shift is influenced by both the methyl and adjacent chloro substituents. |

| C-5 | 125 - 130 | Shielded relative to the other ring carbons due to its position. |

| C-6 | 155 - 160 | Adjacent to a nitrogen atom, causing a strong deshielding effect. |

| -CH₃ | 15 - 20 | Typical chemical shift for a methyl group on an aromatic ring. |

Causality Behind NMR Predictions

The predicted chemical shifts are derived from the fundamental principles of NMR spectroscopy and analysis of empirical data for related structures. The electronegativity of the nitrogen atoms in the pyridazine ring leads to a general deshielding of the ring protons and carbons compared to benzene. The chloro substituent at C-3 will further deshield this carbon and have a smaller effect on the adjacent carbons. The methyl group at C-4 will have a slight shielding effect on the ring. These combined effects result in the predicted chemical shift ranges.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of a sample like this compound.[5]

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale to the residual solvent peak or TMS.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=N, C=C, and C-Cl bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale for Prediction |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Characteristic for C-H bonds on an aromatic ring. |

| 1550 - 1600 | C=N stretch | Strong | Typical for nitrogen-containing heterocyclic rings.[1][6] |

| 1450 - 1500 | Aromatic C=C stretch | Medium-Strong | Characteristic of the pyridazine ring.[6] |

| 1000 - 1200 | In-plane C-H bending | Medium | Common for substituted aromatic rings. |

| 700 - 850 | C-Cl stretch | Strong | Expected for an organochlorine compound. |

| 600 - 800 | Out-of-plane C-H bending | Medium | Dependent on the substitution pattern of the ring. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral range: 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₅H₅ClN₂) is 128.56 g/mol . The mass spectrum will show a molecular ion peak at m/z 128 (for the ³⁵Cl isotope) and an M+2 peak at m/z 130 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound.[7][8][9]

-

Key Fragmentation Pathways:

-

Loss of Cl: A significant fragment would be expected at m/z 93, corresponding to the loss of a chlorine radical.

-

Loss of HCN: Fragmentation of the pyridazine ring could lead to the loss of HCN (27 amu).

-

Loss of N₂: Cleavage of the N-N bond could result in the loss of N₂ (28 amu).

-

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

Use an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for direct infusion.

-

-

Mass Analysis:

-

Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Visualization of Key Concepts

Molecular Structure and Atom Numbering

References

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 4-Methylpyridazine(1120-88-3) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 3-Chloro-4-methylpyridazine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methylpyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the adjacent nitrogen atoms in the pyridazine ring and the strategic placement of chloro and methyl substituents, render it a valuable scaffold for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and characteristic reactivity. Particular emphasis is placed on its application in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which are pivotal in the development of novel therapeutic agents and other biologically active compounds.

Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally correct IUPAC name for this compound is This compound .[1] To ensure comprehensive literature searching and material procurement, researchers should be aware of its common synonyms and identifiers:

-

Synonyms: 3-Chloro-4-methyl-1,2-diazine, Pyridazine, 3-chloro-4-methyl-

-

CAS Number: 68206-04-2[1]

-

Molecular Formula: C₅H₅ClN₂

-

InChI Key: JUCXIWZFENGFJP-UHFFFAOYSA-N[1]

It is critical to distinguish this compound from similarly named but structurally distinct compounds, such as 3-amino-2-chloro-4-methylpyridine, which is a key intermediate in the synthesis of the HIV reverse transcriptase inhibitor Nevirapine.[2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, purification, and safety considerations.

| Property | Value | Source |

| Molecular Weight | 128.56 g/mol | [1] |

| Physical Form | Liquid or Solid | [1] |

| Melting Point | 46-47 °C | ChemicalBook |

| Boiling Point | 254.7 ± 20.0 °C (Predicted) | ChemicalBook |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Storage Temperature | Refrigerator (2-8°C), under inert gas | [1] |

Synthesis of this compound

The primary and most direct synthesis of this compound involves the chlorination of 4-methyl-3(2H)-pyridazinone. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

General Synthesis Protocol

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-methyl-3(2H)-pyridazinone is dissolved in an excess of phosphorus oxychloride (POCl₃).

-

Heating: The reaction mixture is heated to reflux, typically around 90 °C, for a duration of 3 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure.

-

Quenching: The concentrated residue is cautiously poured into a mixture of ice and water. This step is highly exothermic and must be performed with care in a fume hood.

-

Neutralization: The pH of the aqueous mixture is adjusted to basic by the slow addition of a concentrated base solution, such as 4N NaOH.

-

Extraction and Purification: The product is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the C-Cl bond. The pyridazine ring is electron-deficient, which activates the chlorine atom for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridazine nitrogens facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. This allows for the displacement of the chloro group by a variety of nucleophiles.[6]

General Reaction Scheme:

This reactivity is particularly useful for introducing amine, hydrazine, alcohol, and thiol moieties, thereby creating a diverse array of derivatives for biological screening. For instance, reaction with hydrazine hydrate readily produces 3-hydrazino-4-methylpyridazine, a versatile intermediate for further functionalization.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in modern organic synthesis.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of boronic acids or their esters. This reaction is invaluable for the synthesis of bi-aryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[7][8] While specific literature for this exact substrate is limited, protocols established for other chloropyridazines and chloro-heterocycles are directly applicable.[7]

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reagents: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equiv.).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.

-

Heating: Heat the reaction mixture to a temperature between 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the reaction is subjected to an aqueous work-up, extracted with an organic solvent, dried, and concentrated. The final product is purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[9][10][11][12] This reaction allows for the introduction of primary and secondary amines at the 3-position of the pyridazine ring, providing access to a class of compounds that are often challenging to synthesize via traditional SₙAr methods, especially with less nucleophilic amines. The choice of palladium catalyst, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope.

Applications in Drug Discovery and Agrochemicals

Pyridazine-containing compounds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and herbicidal properties.[13] this compound serves as a key starting material for the synthesis of these derivatives. Its ability to undergo predictable and high-yielding functionalization at the 3-position makes it an attractive scaffold for generating libraries of compounds for high-throughput screening in drug and pesticide discovery programs. For example, various substituted pyridazines have been investigated as potential anti-influenza agents.[2]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a singlet for the methyl group. Based on data for 3-methylpyridazine, the aromatic protons would likely appear in the 7.4-9.1 ppm range, with the methyl protons appearing as a singlet around 2.7 ppm.[14] The presence of the electron-withdrawing chlorine atom would likely shift the adjacent ring protons downfield.

-

¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons of the heterocyclic ring would typically resonate in the 120-160 ppm region, while the methyl carbon would appear upfield.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 128 and a characteristic M+2 peak at m/z 130 with approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope. Fragmentation would likely involve the loss of chlorine and subsequent ring fragmentation.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. Vibrations corresponding to C=C and C=N bonds within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretch would appear in the fingerprint region, typically between 600-800 cm⁻¹.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16] For operations that may generate dust or aerosols, respiratory protection is required.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Keep away from sources of ignition.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][15]

Conclusion

This compound is a synthetically valuable building block with demonstrated potential in the fields of medicinal chemistry and agrochemical synthesis. Its straightforward preparation and versatile reactivity, particularly in modern cross-coupling and nucleophilic substitution reactions, provide chemists with a reliable platform for the development of novel, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers aiming to leverage this compound in their synthetic endeavors.

References

- 1. This compound | 68206-04-2 [sigmaaldrich.com]

- 2. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 3. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]

- 14. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

The Enduring Appeal of the Pyridazine Scaffold: A Technical Guide to Synthesis, Reactivity, and Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a privileged scaffold in the design of novel therapeutics. This guide offers an in-depth exploration of pyridazine chemistry, from fundamental synthetic strategies and reactivity principles to its profound impact on modern drug discovery, providing field-proven insights for researchers at the forefront of chemical and pharmaceutical science.

The Pyridazine Core: Physicochemical Properties and Strategic Importance

Pyridazine's structure imparts a unique set of physicochemical characteristics that are highly advantageous in drug design. The two adjacent nitrogen atoms create a significant dipole moment, enhancing water solubility and enabling strong hydrogen-bonding interactions with biological targets.[1] Compared to its isomer pyridine, pyridazine exhibits lower basicity, which can be beneficial in modulating pharmacokinetic properties and avoiding off-target effects.[1] These features, combined with the scaffold's inherent polarity and potential to reduce interactions with channels like hERG, underscore its value as a versatile building block in the development of safe and effective medicines.

Synthesis of the Pyridazine Ring System: Foundational and Modern Approaches

The construction of the pyridazine core can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to more contemporary transition-metal-catalyzed and cycloaddition strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Strategies: The Bedrock of Pyridazine Synthesis

The most traditional and widely employed method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This approach is particularly effective for the synthesis of alkyl- or aryl-substituted pyridazines. A prominent example is the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate, a foundational reaction in the synthesis of many biologically active pyridazinones.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the cyclization of a γ-keto acid with hydrazine hydrate, a cornerstone reaction for forming the pyridazinone core.

-

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Raney Nickel (catalyst, for alternative reduction-cyclization)

-

Concentrated Hydrochloric acid

-

-

Procedure:

-

A mixture of β-benzoylpropionic acid (1 mole equivalent) is dissolved in ethanol.

-

Hydrazine hydrate (1.2 mole equivalents) is added to the stirred solution.

-

The reaction mixture is refluxed for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

-

Alternative One-Pot Reduction and Cyclization: For nitro-substituted precursors like β-m-nitrobenzoylpropionic acid, Raney Ni can be used as a catalyst to facilitate both the reduction of the nitro group and the cyclization with hydrazine hydrate in a single step.[2]

-

-

Self-Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry, and the melting point should be compared with literature values.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

A more modern and highly regioselective approach to pyridazine synthesis involves the inverse-electron-demand Diels-Alder reaction of 1,2,4,5-tetrazines with electron-rich dienophiles, such as alkynyl sulfides.[3] This method offers a facile route to trisubstituted pyridazines and is notable for its good functional group tolerance and high yields.[3][4] The reaction proceeds through a cycloaddition followed by the extrusion of dinitrogen to form the aromatic pyridazine ring.[3]

Conceptual Workflow: Pyridazine Synthesis via IEDDA

Caption: IEDDA synthesis of pyridazines.

Reactivity of the Pyridazine Ring

The electron-deficient nature of the pyridazine ring, due to the presence of two electronegative nitrogen atoms, governs its reactivity. The ring is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.

-

N-Alkylation and N-Oxidation: The lone pairs of electrons on the nitrogen atoms are readily available for reactions with electrophiles, leading to N-alkylation and N-oxidation products.

-

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridazines are valuable intermediates for the introduction of various functional groups via SNAr reactions. The reactivity of the halogen is dependent on its position on the ring.

-

Ring Transformations: Under certain conditions, the pyridazine ring can undergo ring-opening and rearrangement reactions, providing access to other heterocyclic systems.

Pyridazine Derivatives in Drug Discovery: A Landscape of Therapeutic Potential

The pyridazine scaffold is a prolific source of biologically active compounds, with derivatives exhibiting a wide spectrum of pharmacological activities.[5] This has led to their investigation and development as therapeutic agents for a multitude of diseases.

Anti-inflammatory and Analgesic Agents

Pyridazine derivatives have been extensively explored as anti-inflammatory and analgesic agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).[6][7][8][9]

Inhibition of Cyclooxygenase-2 (COX-2)

The selective inhibition of COX-2 over COX-1 is a key strategy in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[10] Pyridazine-based compounds have emerged as potent and selective COX-2 inhibitors.

| Compound Class | Key Structural Features | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Pyrazole-Pyridazine Hybrids | Pyrazolone or aminopyrazole linked to a pyridazine core | 1.15 - 56.73 | 8.31 - 9.56 | [11] |

| Dihydropyridazinone Derivatives | Varied substitutions on the dihydropyridazinone ring | - | - | [7][8] |

Structure-Activity Relationship (SAR) Insights for COX-2 Inhibition:

The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyridazine and associated rings. For instance, in a series of pyrazole-pyridazine hybrids, compounds with a trimethoxyphenyl moiety exhibited the most potent COX-2 inhibitory activity, surpassing that of the reference drug celecoxib.[11]

Signaling Pathway: COX-2 in Inflammation

Caption: Inhibition of the COX-2 pathway by pyridazine derivatives.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Trisubstituted pyridazines have been identified as potent inhibitors of p38 MAPK, with IC50 values in the low nanomolar range.[6][12][13]

| Compound Series | Key Structural Features | p38 MAPK IC50 (nM) | Reference |

| Trisubstituted Pyridazines | Aryl group alpha and heteroaryl group beta to the 2-position nitrogen | 1 - 20 | [6] |

| Trisubstituted Pyridazines | Varied substitutions at the 2, 3, and 5 positions | Potent inhibition | [12][13] |

SAR Insights for p38 MAPK Inhibition:

The inhibitory activity is sensitive to the substitution pattern around the pyridazine core. The presence of an aryl group at the alpha position and a heteroaryl group at the beta position relative to the nitrogen at the 2-position of the pyridazine ring has been shown to be favorable for potent p38 MAPK inhibition.[6]

Signaling Pathway: p38 MAPK in Cytokine Production

Caption: Pyridazine inhibitors block p38 MAPK-mediated cytokine production.

Anticancer Agents

The pyridazine scaffold is also a key component in the development of novel anticancer agents. Its derivatives have been shown to target a variety of biological processes involved in cancer progression, including cell signaling, metabolism, and epigenetic regulation.

High-Throughput Screening and Library Design

The versatility of pyridazine chemistry lends itself well to the construction of compound libraries for high-throughput screening (HTS).[14][15][16] The ability to readily modify the substitution pattern around the pyridazine core allows for the generation of diverse chemical entities to probe a wide range of biological targets.

Conceptual Workflow: High-Throughput Screening of a Pyridazine Library

Caption: HTS workflow for pyridazine library screening.

Conclusion and Future Perspectives

The pyridazine heterocycle continues to be a remarkably fruitful scaffold in the pursuit of novel therapeutic agents. Its unique physicochemical properties and synthetic tractability ensure its enduring relevance in medicinal chemistry. Future research will undoubtedly focus on the development of more stereoselective and efficient synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the rational design of next-generation pyridazine-based drugs. The insights and protocols presented in this guide are intended to empower researchers to further unlock the vast potential of this versatile and valuable heterocyclic core.

References

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 3. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]

- 4. Pyridazine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and biological evaluation of some new pyridazinone derivatives | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-4-methylpyridazine for Research and Development

This document provides an in-depth technical overview of the safety and handling protocols for 3-Chloro-4-methylpyridazine, a heterocyclic compound frequently utilized as a building block in pharmaceutical and agrochemical research. This guide is intended for laboratory personnel, including researchers, chemists, and technicians, who may handle this compound. The information herein is synthesized from established safety data sheets and chemical safety literature to ensure a robust and reliable framework for its safe utilization.

Hazard Identification and GHS Classification

This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

The primary hazards associated with this compound are summarized in the table below. It is crucial to understand these classifications to appreciate the potential consequences of exposure.

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 | Warning |

Table 1: GHS Classification of this compound

The causality behind these classifications lies in the chemical's reactivity with biological tissues. Upon contact, it can cause local irritation to the skin and mucous membranes. If ingested or inhaled, it can be absorbed into the bloodstream, leading to systemic effects. The chloro and pyridazine functionalities contribute to its reactivity and potential toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood. This provides localized exhaust ventilation, capturing vapors and fine powders at the source and preventing their release into the laboratory environment. The fume hood should have a continuous airflow and be regularly inspected to ensure its efficacy. Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Double gloving can provide an additional layer of protection.

-

Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills.

-

-

Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is fundamental to maintaining a safe laboratory environment.

Handling

-

Work Area: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated place. The recommended storage temperature is in a refrigerator.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Table 2: First Aid Procedures for this compound Exposure

Spill and Waste Disposal Management

A clear and practiced protocol for managing spills and disposing of waste is essential to mitigate risks.

Spill Cleanup

For a small spill within a laboratory setting, trained personnel can perform the cleanup.

Experimental Protocol: Small Spill Cleanup

-

Evacuate and Alert: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

-

Don PPE: Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a lab coat, and a respirator if necessary.

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[2][3] For solid spills, carefully cover the material to avoid generating dust.

-

Absorption: Absorb the spilled liquid with the inert material, working from the outside in.

-

Collection: Carefully scoop the absorbed material or the solid spill into a labeled, sealable container for hazardous waste.[2]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and then wipe it dry.

-

Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.[2]

-

Segregation: Collect halogenated organic waste in a designated, properly labeled, and sealed container. Do not mix with non-halogenated waste.[4]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1][4] Do not dispose of down the drain or by evaporation.[4]

Toxicological Information

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. A thorough understanding of its hazards, the consistent use of engineering controls and personal protective equipment, and a well-rehearsed plan for emergency situations are the cornerstones of a safe research environment.

References

A Researcher's Comprehensive Guide to Sourcing and Utilizing 3-Chloro-4-methylpyridazine in Drug Discovery and Development

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth overview of 3-Chloro-4-methylpyridazine (CAS No: 68206-04-2), a valuable heterocyclic building block. This document navigates the complexities of sourcing this reagent, offering a comparative analysis of commercial suppliers. Beyond procurement, this guide delves into the critical aspects of material handling, safety protocols, and robust analytical quality control methodologies. Furthermore, it explores the compound's application as a synthetic intermediate, drawing from the broader context of pyridazine derivatives in the development of novel therapeutic agents.

Introduction: The Strategic Importance of Pyridazine Scaffolds

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and defined spatial orientation make it a cornerstone for the design of molecules with diverse biological activities. This compound, in particular, offers a versatile platform for further chemical modification. The chloro substituent serves as an excellent leaving group for nucleophilic substitution reactions, while the methyl group provides a point for steric and electronic tuning of the final compound. Although direct literature on the extensive applications of this compound is nascent, its potential as an intermediate in the synthesis of antiviral and pesticidal agents is recognized.[] This guide serves to equip the research community with the foundational knowledge required to effectively source and utilize this promising chemical entity.

Sourcing and Procurement of this compound

Acquiring high-quality starting materials is a critical first step in any research endeavor. The following table provides a comparative overview of reputable suppliers for this compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to ensure the material meets their specific purity and characterization requirements.

| Supplier | Product Number | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | SY3425143473 (via Synthonix) | 97% | 250 mg, 1 g, 5 g | 68206-04-2 |

| BOC Sciences | 68206-04-2 | Inquiry | Inquiry | 68206-04-2 |

| ChemicalBook | FC151278 (via Biosynth) | Inquiry | 100 mg, 250 mg, 500 mg | 68206-04-2 |

| Synthonix | 2949 | 97% | 250 mg, 1 g, 5 g | 68206-04-2 |

| Rlavie | 68206-04-2 | Inquiry | Inquiry | 68206-04-2 |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.